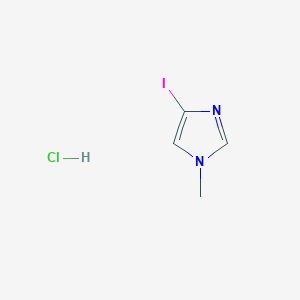

4-Iodo-1-methyl-1H-imidazole, HCl

Description

Foundational Significance of Imidazole (B134444) Scaffolds in Contemporary Chemical Science

The imidazole ring, a five-membered heterocyclic aromatic compound containing two nitrogen atoms, holds a special place in chemical and biological sciences. biomedpharmajournal.org Its unique structural features, including its amphoteric nature and ability to participate in various non-covalent interactions, make it a versatile scaffold in the design of new molecules. biomedpharmajournal.orgbenthamdirect.com The imidazole nucleus is a core component of several essential natural products, such as the amino acid histidine, histamine (B1213489), and nucleic acids. biomedpharmajournal.org This biological prevalence has spurred extensive research into imidazole-containing compounds, leading to the development of numerous commercially successful therapeutic agents. biomedpharmajournal.orgeurekaselect.com The electron-rich nature of the imidazole ring allows it to readily bind to a wide array of enzymes and receptors, a characteristic that is highly sought after in medicinal chemistry. researchgate.netnih.gov

Comprehensive Overview of Halogenated Imidazoles in Synthetic Organic Chemistry

The introduction of halogen atoms onto the imidazole scaffold significantly enhances its synthetic versatility. Halogenated imidazoles serve as key intermediates in a multitude of chemical transformations. The halogen atom, particularly iodine, can act as a leaving group in nucleophilic substitution reactions or participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.

The synthesis of halogenated imidazoles can be achieved through several methods. Electrophilic halogenation using reagents like N-halosuccinimides or iodine in the presence of a base is a common approach. google.com For instance, the iodination of imidazole can be performed using iodine and sodium hydroxide (B78521) in an aqueous solution. chemicalbook.com More recent methods have explored the use of sodium salts like NaCl, NaBr, and NaI as halogen sources with promoters such as K₂S₂O₈ or oxone for the halogenation of imidazo-fused heterocycles. acs.org The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

Specific Academic and Research Relevance of 4-Iodo-1-methyl-1H-imidazole, HCl

Among the various halogenated imidazoles, 4-Iodo-1-methyl-1H-imidazole, particularly in its hydrochloride salt form (CAS 871333-96-9), has garnered considerable attention from the research community. scbt.comkeyorganics.netcookechem.comsigmaaldrich.comamadischem.com Its specific substitution pattern, with an iodine atom at the 4-position and a methyl group at the 1-position, imparts unique reactivity and properties that make it a valuable tool in several areas of chemical research.

| Property | Value |

| CAS Number | 871333-96-9 |

| Molecular Formula | C₄H₅IN₂·HCl |

| Molecular Weight | 244.46 g/mol |

Data sourced from multiple chemical suppliers. scbt.comcookechem.com

The primary utility of this compound lies in its role as a versatile building block in organic synthesis. The iodine atom at the C4 position is particularly amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows chemists to introduce a wide range of substituents at this position, thereby generating a diverse library of imidazole derivatives. For example, it can be utilized in Suzuki cross-coupling reactions to introduce aryl or heteroaryl groups, a common strategy in the synthesis of biologically active molecules. google.com The synthesis of this key intermediate itself can be approached in multiple ways, often starting from imidazole or its derivatives. google.com

The unique electronic properties of the iodo-imidazole scaffold are also being explored in the field of materials science. The presence of the iodine atom can influence the electronic and photophysical properties of molecules, making them potential candidates for use in organic electronics or as components of functional materials. Furthermore, halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acidic center, is an emerging area of interest. science.gov The iodine atom in 4-Iodo-1-methyl-1H-imidazole can participate in such interactions, potentially leading to applications in crystal engineering and the design of self-assembling systems. In the realm of catalysis, imidazole derivatives are known to act as ligands for transition metals, and the specific steric and electronic profile of this compound could lead to the development of novel catalysts.

The imidazole moiety is a well-established pharmacophore found in numerous approved drugs. nih.gov Halogenated imidazoles, including 4-Iodo-1-methyl-1H-imidazole, are of significant interest in medicinal chemistry as they can serve as precursors to new therapeutic agents. The introduction of an iodine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, it can enhance binding affinity to a biological target or alter metabolic stability. This compound has been used in the synthesis of PET (positron emission tomography) tracers for imaging brain enzymes, highlighting its utility in the development of diagnostic tools. chemicalbook.com Research has also shown that derivatives of this compound exhibit cytotoxic effects on tumor cells, indicating its potential as a scaffold for the development of new anticancer agents.

Properties

IUPAC Name |

4-iodo-1-methylimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2.ClH/c1-7-2-4(5)6-3-7;/h2-3H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCYPLUTJZOYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)I.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656761 | |

| Record name | 4-Iodo-1-methyl-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871333-96-9 | |

| Record name | 4-Iodo-1-methyl-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Iodo 1 Methyl 1h Imidazole, Hcl

Strategies for the De Novo Synthesis of the Imidazole (B134444) Core and its Halogenation

The foundation of the target molecule is the imidazole ring, a versatile heterocyclic motif. rsc.org Numerous methods have been developed for its synthesis, followed by specific techniques to install a halogen atom at the desired position.

The synthesis of substituted imidazoles is a cornerstone of heterocyclic chemistry, with several classical and modern methods available to chemists. rsc.orgrsc.org These routes offer access to a wide array of imidazole derivatives by varying the starting materials.

One of the earliest and most fundamental methods is the Debus synthesis , first reported in 1858. This reaction utilizes a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to construct the imidazole ring. jetir.org While historically significant and still in use for creating C-substituted imidazoles, it can sometimes result in relatively low yields. jetir.org

The Radiszewski synthesis offers another route, involving the condensation of a dicarbonyl compound, an aldehyde, and ammonia, similar to the Debus method. For example, benzil, benzaldehyde, and ammonia react to form 2,4,5-triphenylimidazole. jetir.org

More contemporary approaches often provide better regiocontrol and functional group compatibility. rsc.orgrsc.org One such general procedure involves the reaction of α-bromo-ketones with formamide (B127407). The α-bromo-ketone is heated in formamide, and after workup, the desired imidazole is obtained. This method has been successfully used to synthesize derivatives like 4-(4-fluorophenyl)-1H-imidazole from 2-bromo-(4-fluorophenyl)ethanone. nih.gov

| Method | Key Reactants | Description | Reference |

| Debus Synthesis | Dicarbonyl, Aldehyde, Ammonia | A classical method for forming the imidazole core from basic components. | jetir.org |

| Radiszewski Synthesis | Dicarbonyl, Aldehyde, Ammonia | Similar to the Debus synthesis, used for preparing polysubstituted imidazoles. | jetir.org |

| From α-haloketones | α-Bromo-ketone, Formamide | A versatile method where an α-bromo-ketone is heated in formamide to yield the imidazole ring. | nih.gov |

Once the imidazole core is formed, the next critical step is the introduction of an iodine atom at the C4 position. This requires regioselective control to avoid the formation of other iodo-isomers.

A common and direct method for synthesizing the precursor, 4-iodo-1H-imidazole, involves the reaction of imidazole with iodine in an alkaline aqueous solution. chemicalbook.comgoogle.comgoogle.comgoogle.com In a typical procedure, imidazole is dissolved in an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide. chemicalbook.comgoogle.com An aqueous solution of iodine, often with a co-solvent like sodium iodide to enhance solubility, is then added. chemicalbook.comgoogle.com The reaction temperature and time can be controlled to optimize the yield of the desired 4-iodo product over di- or tri-iodinated species. google.com After the reaction, adjusting the pH to near neutral precipitates the crude product. chemicalbook.comgoogle.com

An alternative strategy involves an initial di-iodination followed by selective deiodination. Imidazole can be reacted with an excess of iodine to form 4,5-diiodo-1H-imidazole. google.comorgsyn.org This intermediate is then treated with a reducing agent, such as sodium sulfite (B76179) (Na2SO3), to selectively remove one of the iodine atoms, yielding 4-iodo-1H-imidazole. chemicalbook.comgoogle.com

| Precursor | Reagents | Conditions | Outcome | Reference |

| Imidazole | Imidazole, Iodine, NaOH, NaI | Reaction in water at 0-20°C for 6 hours. | Crude 4-iodo-1H-imidazole, with 4,5-diiodo-1H-imidazole as a byproduct. Total yield of pure 4-iodo-1H-imidazole is ~70%. | chemicalbook.com |

| Imidazole | Imidazole, Iodine, KOH | Reaction in water at 80-90°C, followed by pH adjustment with HCl. | Crude product containing 4-iodo-1H-imidazole. | google.com |

| 4,5-Diiodo-1H-imidazole | 4,5-Diiodo-1H-imidazole, Sodium sulfite | Reaction in the presence of a reducing agent. | Selective removal of one iodine atom to form 4-iodo-1H-imidazole. | google.com |

The final functionalization step before salt formation is the addition of a methyl group to one of the nitrogen atoms of the iodo-imidazole precursor. The presence of two nitrogen atoms in the imidazole ring means that selectivity can be a challenge, but various protocols have been developed to achieve N-methylation.

Direct alkylation is a common strategy for the N-methylation of imidazoles. This involves treating the imidazole derivative with a methylating agent, often in the presence of a base. A variety of powerful methylating agents can be employed, such as N-methyl bis((perfluoroalkyl)sulfonyl)imides, which can methylate imidazole derivatives in high yields. researchgate.netrsc.org

Another effective and easy-to-handle solid methylating agent is phenyl trimethylammonium iodide (PhMe3NI). nih.gov This reagent can achieve monoselective N-methylation of amides and related structures, including indoles, under mild basic conditions, suggesting its applicability to imidazole systems. nih.gov The choice of solvent and base is crucial in directing the methylation and minimizing side reactions.

Beyond direct alkylation with standard reagents, alternative methods exist. Enzymatic methylation represents a highly specific approach. For instance, histamine (B1213489) N-methyltransferase is an enzyme known to catalyze the methylation of the imidazole ring in histamine and related compounds. nih.govuni-regensburg.de While highly specific, the substrate scope can be a limitation for general synthetic applications. uni-regensburg.de

The use of specifically designed alkylating agents can also be considered an advanced strategy. For example, N-methylimidazolium chloride itself can act as a catalyst in certain phosphorylation reactions, highlighting the reactivity of methylated imidazoles. nih.gov While not a methylation protocol itself, it underscores the unique chemical properties imparted by N-methylation. The methylation of imidazole side chains in peptides has also been extensively studied, employing specific modified histidine residues to probe biological mechanisms, which further informs the chemical possibilities for N-methylation. nih.gov

Selective N-Methylation Strategies for Imidazole Moieties

Synthesis of 4-Iodo-1-methyl-1H-imidazole, HCl from Precursor Compounds

The synthesis of the final target compound, this compound, proceeds logically from the previously described steps. The precursor, 4-iodo-1H-imidazole, is first synthesized and purified as detailed in section 2.1.2.

This iodinated precursor is then subjected to N-methylation. A direct alkylation approach is typically used, where 4-iodo-1H-imidazole is treated with a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., sodium hydride or potassium carbonate) and an appropriate solvent (e.g., DMF or acetonitrile). The reaction yields 4-Iodo-1-methyl-1H-imidazole. chemicalbook.com

The final step is the formation of the hydrochloride salt. This is a standard chemical procedure achieved by treating a solution of the free base, 4-Iodo-1-methyl-1H-imidazole, with hydrochloric acid (either as a gas or an aqueous/ethanolic solution). The protonation of the unmethylated nitrogen atom of the imidazole ring leads to the precipitation or isolation of the stable this compound salt.

Optimization of Reaction Conditions and Parameters

The synthesis of 4-iodo-1-methyl-1H-imidazole typically proceeds via the direct iodination of 1-methylimidazole (B24206). However, achieving high regioselectivity and yield requires careful optimization of reaction conditions. The primary challenge lies in controlling the iodination to favor the C4 position over the more reactive C2 or C5 positions and preventing di-iodination. lookchem.com

Key parameters that are manipulated to optimize the synthesis include the choice of iodinating agent, solvent, temperature, and reaction time. Common iodinating agents include iodine (I₂), N-iodosuccinimide (NIS), and iodic acid. researchgate.netnih.gov The solvent system can significantly influence the reaction's outcome; for instance, using aqueous solutions versus organic solvents like tetrahydrofuran (B95107) (THF) can alter the reactivity and solubility of the reagents. google.com

A comparative analysis of different reaction conditions for the synthesis of iodo-imidazoles highlights the trade-offs between yield, purity, and operational simplicity.

Interactive Table: Optimization of Iodination Reactions for Imidazole Derivatives

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome/Observation |

| Iodinating Agent | I₂ / NaOH | N-Iodosuccinimide (NIS) | Iodic Acid / H₂SO₄ | I₂/NaOH is a classic method, while NIS offers milder conditions. Iodic acid is a strong oxidizing agent. researchgate.netnih.govchemicalbook.com |

| Solvent | Water | Acetonitrile | Acetic Acid/Acetic Anhydride | Water is a green solvent but may lead to side products. Acetonitrile is a common polar aprotic solvent for NIS reactions. Acetic acid is used with strong acid catalysts. researchgate.netnih.govchemicalbook.com |

| Temperature | 0 - 20 °C | Room Temperature | < 10 °C initially, then 45-50°C | Low temperatures are often used to control exothermicity and improve selectivity. nih.govchemicalbook.com |

| Catalyst | Base (NaOH) | None typically required | Acid (H₂SO₄) | The choice of catalyst depends on the iodinating agent and mechanism. nih.govchemicalbook.com |

| Yield | Moderate to High | Good | Good | Yields are highly dependent on the specific substrate and precise conditions. researchgate.netnih.govchemicalbook.com |

Advanced Purification Methodologies for Product Isolation

Once the synthesis is complete, the crude product, 4-iodo-1-methyl-1H-imidazole, often as its HCl salt, must be purified to remove unreacted starting materials, isomers (e.g., 2-iodo-1-methyl-1H-imidazole), and di-iodinated byproducts. Standard purification techniques are employed, often in combination, to achieve high purity.

Recrystallization: This is a common and effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The desired compound crystallizes out, leaving impurities in the mother liquor. For iodo-imidazole derivatives, solvent systems like ethanol (B145695)/water or ethyl acetate (B1210297)/hexanes have been reported to be effective. chemicalbook.comorgsyn.org For instance, a crude product can be dissolved in hot ethanol and then cooled to induce crystallization, followed by collection via vacuum filtration. orgsyn.org

Acid-Base Extraction: Exploiting the basic nature of the imidazole nitrogen, acid-base extraction can be used to separate the product from non-basic impurities. The crude mixture is dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the imidazole, transferring it to the aqueous phase. The aqueous phase is then separated, basified, and the product is re-extracted into an organic solvent.

Chromatography: For high-purity requirements or difficult separations, column chromatography is the method of choice. Silica gel is the most common stationary phase, and a solvent system (eluent) is selected based on the polarity of the components to be separated. Thin-layer chromatography (TLC) is typically used first to determine the optimal eluent system. orgsyn.org

Quench and Filtration: In some procedures, the reaction is quenched by adding a reagent like saturated aqueous ammonium (B1175870) chloride (NH₄Cl). orgsyn.org The product may then be partitioned between an organic solvent like ethyl acetate and the aqueous layer. Subsequent drying of the organic layer and removal of the solvent yields the crude product, which then undergoes further purification like recrystallization. chemicalbook.comorgsyn.org

Considerations for Scalable Synthesis and Process Chemistry Development

Transitioning the synthesis of 4-iodo-1-methyl-1H-imidazole HCl from a laboratory scale to an industrial, scalable process introduces several critical considerations. The focus shifts from solely maximizing yield to ensuring safety, cost-effectiveness, environmental impact, and process robustness.

Reagent Selection and Cost: On a large scale, the cost of raw materials becomes a major factor. While specialized iodinating agents might be suitable for lab-scale synthesis, cheaper and readily available reagents like elemental iodine are often preferred for industrial production. google.comgoogle.com

Solvent and Waste Management: The choice of solvent is critical. Solvents that are effective at the lab scale may be unsuitable for large-scale production due to toxicity, flammability, or high cost of disposal. Green chemistry principles encourage the use of safer solvents like water or ethanol and the implementation of solvent recycling where possible. google.comgoogle.com Patent literature often describes using water as a solvent and reclaiming filtrate for subsequent batches to minimize waste. google.com

Process Safety and Thermal Management: Iodination reactions can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. This requires reactors with appropriate cooling systems and careful control over the rate of reagent addition. nih.gov

Reaction Work-up and Product Isolation: The work-up procedure must be simplified for large-scale operations. Procedures involving multiple extractions or chromatography are often impractical. Developing a process where the product crystallizes directly from the reaction mixture and can be isolated by simple filtration is highly desirable. orgsyn.orggoogle.com

Regulatory Compliance: Large-scale chemical manufacturing is subject to strict regulatory oversight. The process must be well-documented and validated to ensure consistent product quality and safety.

Advanced Functionalization and Derivatization of this compound

The presence of both a reactive C-I bond and other positions on the imidazole ring makes 4-iodo-1-methyl-1H-imidazole a versatile platform for constructing more complex molecular architectures.

Strategies for Further Regioselective Substitution on the Imidazole Ring (e.g., C5-functionalization)

While the C4 position is occupied by iodine, the C5 and C2 positions remain available for further functionalization. Achieving regioselectivity is key. One common strategy involves deprotonation of the C5 position using a strong base, such as an organolithium reagent or a Grignard reagent, followed by quenching with an electrophile. This process is known as metalation.

For example, treatment of a protected 4-iodoimidazole (B15931) with an isopropylmagnesium chloride lithium chloride complex can generate a magnesiated intermediate at the C5 position. This intermediate can then react with various electrophiles, such as aldehydes or amides (like a Weinreb amide), to introduce a new functional group specifically at the C5 position. orgsyn.org This approach has been successfully used in the synthesis of intermediates for drug discovery projects. orgsyn.org The choice of base and reaction conditions is critical to ensure that the metalation occurs at the desired position without interfering with the C-I bond.

Exploiting C-I Bond Reactivity in Cross-Coupling Reactions (e.g., Heck, Stille, Sonogashira Reactions)

The carbon-iodine bond in 4-iodo-1-methyl-1H-imidazole is a prime handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, often allows these couplings to proceed under milder conditions.

Sonogashira Coupling: This reaction couples the iodoimidazole with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to form a C-C triple bond. This is a highly efficient method for introducing alkynyl substituents onto the imidazole ring.

Heck Reaction: In the Heck reaction, the iodoimidazole is coupled with an alkene to form a new substituted alkene. This reaction is valuable for extending carbon chains and creating complex unsaturated systems. It has been used to modify imidazole intermediates in the synthesis of potential enzyme inhibitors. orgsyn.org

Stille Coupling: This reaction involves the coupling of the iodoimidazole with an organostannane reagent (organotin compound). It is known for its tolerance of a wide variety of functional groups.

Suzuki Coupling: The Suzuki reaction couples the iodoimidazole with an organoboron compound (e.g., a boronic acid or ester). It is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents.

These cross-coupling reactions have been successfully applied to iodo-imidazole cores to synthesize a variety of substituted imidazoles. nih.govresearchgate.net

Interactive Table: Examples of Cross-Coupling Reactions on Iodo-Heterocycles

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Application Example |

| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt | C(sp²)-C(sp) | Synthesis of alkynyl-imidazoles. nih.gov |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | C(sp²)-C(sp²) | Synthesis of vinyl-imidazoles. nih.govorgsyn.org |

| Suzuki | Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²)-C(sp²) | Synthesis of aryl- or heteroaryl-imidazoles. nih.gov |

| Stille | Organostannane | Pd catalyst (e.g., Pd(PPh₃)₂) | C(sp²)-C(sp²) | Functional group tolerant C-C bond formation. |

| Kumada | Grignard Reagent | Pd or Ni catalyst | C(sp²)-C(sp²) | Coupling with organomagnesium reagents. nih.gov |

Elaboration into Complex Molecular Architectures and Scaffolds

The derivatives of 4-iodo-1-methyl-1H-imidazole serve as crucial building blocks for synthesizing complex molecular architectures, particularly in the fields of medicinal chemistry and natural product synthesis. chemscene.com

For example, the structurally related 5-iodo-1-methylimidazole has been a key component in the total synthesis of xestomanzamine A, a marine natural product. researchgate.net In this synthesis, the iodoimidazole derivative underwent a modified Grignard reaction to couple with a β-carboline ester, demonstrating the utility of these iodinated heterocycles in constructing complex, biologically active molecules. researchgate.net

Similarly, derivatives obtained from functionalizing 4,5-diiodoimidazole, a precursor to iodinated methylimidazoles, have been used to generate libraries of epoxyimidazoles as potential inhibitors of methionine aminopeptidase (B13392206) 2 (MetAP2), an enzyme relevant to drug discovery. orgsyn.org The initial functionalization at C4, followed by N-alkylation and a subsequent Heck reaction, showcases a multi-step sequence where the initial iodoimidazole scaffold is progressively elaborated into a more complex and potentially therapeutic agent. orgsyn.org The ability to perform sequential, regioselective reactions on the imidazole core allows for the systematic construction of diverse molecular scaffolds for various applications.

Reactivity Profiles and Mechanistic Investigations of 4 Iodo 1 Methyl 1h Imidazole, Hcl

Electrophilic and Nucleophilic Reaction Pathways of the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic heterocycle, susceptible to various reactions. The presence of the N-methyl group prevents tautomerization, simplifying its reactivity compared to unsubstituted imidazole. wikipedia.org

Electrophilic Aromatic Substitution: The imidazole ring is generally activated towards electrophilic attack. uobabylon.edu.iq In 1-methylimidazole (B24206), electrophilic substitution typically occurs at the C4 or C5 positions, which are electronically favored. uobabylon.edu.iq The iodine atom at the C4 position already occupies one of these activated sites. Further electrophilic substitution would likely be directed to the C5 position, influenced by the electronic effects of the existing substituents.

Nucleophilic Reactions: The imidazole ring itself is not inherently electron-deficient and is generally resistant to direct nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. However, the primary pathway for nucleophilic attack on this molecule involves the displacement of the iodine substituent, which is a proficient leaving group. Additionally, the protonated imidazolium (B1220033) form of the molecule is significantly more electron-deficient, potentially enabling nucleophilic attack on the ring itself under specific conditions. The quaternized nitrogen atom in the imidazolium salt can also be a site for nucleophilic attack, leading to ring-opening reactions, though this is less common under typical synthetic conditions. uobabylon.edu.iq

Influence of the Iodine Substituent on Chemical Transformations

The iodine atom at the C4 position is a key determinant of the molecule's reactivity, participating in a variety of transformations from substitutions to radical processes.

The utility of 4-Iodo-1-methyl-1H-imidazole, HCl, in synthesis is significantly enhanced by the excellent leaving group ability of the iodide ion.

Leaving Group Ability: Iodide is considered an exceptional leaving group in nucleophilic substitution reactions. This is attributed to several factors: the large size of the iodine atom disperses the negative charge of the resulting iodide ion, increasing its stability. quora.comstackexchange.com Furthermore, the carbon-iodine (C-I) bond is the longest and weakest among the carbon-halogen bonds, facilitating its cleavage. quora.comvedantu.com The tendency of a group to act as a good leaving group is inversely related to its basicity; since iodide is the conjugate base of a very strong acid (hydroiodic acid), it is a very weak base and therefore a superior leaving group. stackexchange.comlibretexts.org

Reactivity in Substitution Reactions: The weak C-I bond makes the compound susceptible to nucleophilic substitution reactions (SNAr). A wide array of nucleophiles can displace the iodide, allowing for the introduction of diverse functional groups at the C4 position. This reactivity is fundamental to its use as a building block in constructing more complex molecules. For instance, it can participate in cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions, where the iodo-group is replaced by carbon-based fragments, a common strategy for building complex heterocyclic systems.

The electron-deficient nature of the protonated imidazolium ring makes it a suitable substrate for radical reactions, particularly Minisci-type alkylations.

Minisci Reaction: The Minisci reaction involves the nucleophilic addition of a carbon-centered radical to an electron-deficient aromatic heterocycle. wikipedia.org The reaction is typically performed under acidic conditions, which serve to protonate the nitrogen heterocycle, thereby lowering its LUMO energy and making it more receptive to radical attack. wikipedia.org Given that 4-Iodo-1-methyl-1H-imidazole is supplied as an HCl salt, it exists in its protonated, electron-deficient form, making it an ideal candidate for this type of transformation.

Mechanism and Application: In a typical Minisci reaction, an alkyl radical is generated from a precursor like a carboxylic acid or an alkyl halide. wikipedia.orgnih.gov This radical then adds to the protonated imidazole ring, most likely at the C2 or C5 positions, which are ortho and para to the activating N-methyl group. A subsequent oxidation step rearomatizes the ring, yielding the alkylated imidazole product. wikipedia.org This method provides a powerful tool for C-H functionalization, allowing for the direct introduction of alkyl groups onto the heterocyclic core, a transformation that is difficult to achieve via traditional Friedel-Crafts or nucleophilic aromatic substitution pathways. wikipedia.org

Probing the Acid-Base Chemistry of the Imidazole Nitrogen Atoms in the HCl Salt Form

The acid-base properties of this compound, are central to its handling, reactivity, and biological interactions. The compound is the hydrochloride salt of 1-methylimidazole, meaning the N3 nitrogen is protonated.

pKa and Basicity: 1-Methylimidazole is slightly more basic than its parent, imidazole. The pKa of the conjugate acid of 1-methylimidazole is approximately 7.4, compared to 7.0 for imidazole. wikipedia.org This increased basicity is due to the electron-donating effect of the methyl group. As an HCl salt, the compound exists in its protonated, water-soluble form. The equilibrium between the protonated (imidazolium) form and the neutral free base can be controlled by adjusting the pH of the solution. Addition of a base will deprotonate the imidazolium ion, liberating the neutral 4-Iodo-1-methyl-1H-imidazole.

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| Imidazole | 7.0 | wikipedia.org |

| 1-Methylimidazole | 7.4 | wikipedia.org |

Metalation Reactions and the Formation of Organometallic Intermediates (e.g., Lithium Imidazole Complexes)

The presence of the iodine atom facilitates the formation of organometallic intermediates through metal-halogen exchange, a key strategy for further functionalization.

Halogen-Metal Exchange: The C-I bond is susceptible to exchange with organometallic reagents. For example, treating 4-Iodo-1-methyl-1H-imidazole with an organolithium reagent (like n-butyllithium or t-butyllithium) at low temperatures would likely result in a lithium-iodine exchange, generating a 4-lithiated-1-methyl-1H-imidazole intermediate. Similarly, magnesium-halogen exchange using reagents like isopropylmagnesium chloride is a common method for generating Grignard reagents from iodoarenes. orgsyn.org

Reactivity of Organometallic Intermediates: These organometallic intermediates, such as the lithium and magnesium derivatives, are potent nucleophiles and strong bases. They can be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, esters, alkyl halides) to introduce new carbon-carbon or carbon-heteroatom bonds at the C4 position of the imidazole ring. This two-step sequence of metal-halogen exchange followed by electrophilic trapping is a powerful and versatile method for elaborating the imidazole scaffold. youtube.com

Oxidative Addition Reactions Involving Halogenated Imidazolium Salts

The protonated form of 4-Iodo-1-methyl-1H-imidazole, an imidazolium salt, can undergo oxidative addition reactions with low-valent transition metal complexes. This reaction is a key step in many catalytic cycles and a pathway to the formation of N-heterocyclic carbene (NHC) complexes.

Mechanism of Oxidative Addition: Oxidative addition involves the insertion of a metal center into a covalent bond, leading to an increase in both the oxidation state and the coordination number of the metal. libretexts.orglibretexts.org For imidazolium salts, this can occur at the C-H bond (typically at C2) or a C-halogen bond. Theoretical and experimental studies have shown that zerovalent transition metals like palladium (Pd(0)), nickel (Ni(0)), and platinum (Pt(0)) can oxidatively add to imidazolium cations. acs.org

Influence of Halogenation: The presence of a halogen substituent on the imidazolium ring is expected to lower the activation barrier for oxidative addition and make the reaction more exothermic. acs.org This facilitates the formation of metal-carbene complexes. For 4-Iodo-1-methyl-1H-imidazolium chloride, the oxidative addition of a metal into the C-I bond is a highly plausible pathway, leading to a metal(II)-iodo-imidazolyl complex. This reactivity is crucial for the in-situ generation of catalysts for cross-coupling reactions where the iodo-imidazole acts as a precatalyst.

| Reaction Type | Reactive Site(s) | Key Features and Products |

|---|---|---|

| Electrophilic Substitution | C5-position | Ring is activated; substitution directed by existing groups. |

| Nucleophilic Substitution | C4-position (C-I bond) | Iodide is an excellent leaving group; allows introduction of various nucleophiles. |

| Radical Substitution (Minisci-type) | C2 or C5-position | Requires protonated (electron-deficient) ring; allows for C-H alkylation. |

| Metal-Halogen Exchange | C4-position (C-I bond) | Forms potent organometallic (Li, Mg) nucleophiles for further reaction. |

| Oxidative Addition | C4-position (C-I bond) | Reacts with low-valent metals (e.g., Pd(0), Ni(0)) to form organometallic complexes; key step in catalysis. |

Pathways to N-Heterocyclic Carbene (NHC) Ligand Precursors

The compound 4-iodo-1-methyl-1H-imidazole, as a hydrochloride salt, serves as a valuable precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. NHCs are a class of persistent carbenes that have become ubiquitous in organometallic chemistry and catalysis due to their strong σ-donating properties. The primary pathway to generate NHC ligands from imidazolium salts, such as 4-iodo-1-methyl-1H-imidazolium chloride, involves the deprotonation of the acidic proton at the C2 position.

However, the presence of the iodo-substituent at the C4 position introduces the potential for alternative synthetic routes, particularly through oxidative addition to a low-valent transition metal center. This method is a key strategy for the formation of what are known as "abnormal" or "mesoionic" NHCs (aNHCs), where the metal is bound to a position other than the typical C2 carbon.

In a study involving the analogous 1,3-diethyl-4-iodo-imidazolium iodide, researchers aimed to synthesize a heterobimetallic complex by first performing an oxidative addition of the C4–I bond to a metal center, which would form an aNHC complex. acs.org The remaining C2-proton could then be deprotonated and metalated in a subsequent step. acs.org The oxidative addition of the C-X bond (where X is a halogen) of azolium salts is a recognized method for preparing NHC metal complexes. acs.org This approach, if successful, would provide a direct pathway to C4-bound NHC complexes from 4-iodo-substituted imidazolium precursors.

The intended pathway can be summarized as follows:

Preparation of the Imidazolium Salt : The synthesis typically begins with the appropriate N-alkylation of an iodo-substituted imidazole. For instance, 5-iodo-1H-imidazole can be N,N'-alkylated to produce the desired 1,3-dialkyl-4-iodo-imidazolium salt. acs.org

Oxidative Addition : The 4-iodo-1,3-dialkyl-imidazolium salt is reacted with a low-valent transition metal complex, such as [M(PPh₃)₄] where M is Palladium (Pd) or Platinum (Pt). The expected reaction is the oxidative addition of the C4–I bond to the metal center, which would yield a complex with an abnormal NHC (aNHC) ligand bound at the C4 position. acs.org

This oxidative addition pathway represents a significant route to aNHC ligand precursors, leveraging the reactivity of the carbon-iodine bond at the C4 position of the imidazole ring.

Exploration of Unusual Rearrangement Mechanisms in NHC Complex Formation

The exploration of NHC complex formation from 4-iodo-substituted imidazolium salts has revealed unexpected and unusual rearrangement mechanisms. Contrary to the expected formation of an abnormal NHC (aNHC) complex via oxidative addition at the C4 position, studies have shown that a surprising rearrangement occurs, leading to the formation of a classical, C2-bound NHC complex. acs.org

In the investigation of the reaction between 1,3-diethyl-4-iodo-imidazolium iodide and tetrakis(triphenylphosphine)palladium(0) or its platinum(0) analogue, the anticipated aNHC complex was not isolated. Instead, the reaction yielded the classical monometallic NHC complexes. acs.org This outcome was consistent even when reaction conditions such as solvent, temperature, and time were varied. acs.org

The formation of these classical NHC complexes from a C4-iodo precursor points to a significant mechanistic rearrangement. A plausible mechanism, supported by Density Functional Theory (DFT) calculations and mass spectrometry studies, has been proposed. acs.org This mechanism suggests that while the initial step is likely the oxidative addition of the C4–I bond to the metal, the resulting aNHC complex is an unstable intermediate that rapidly rearranges.

The proposed intermolecular rearrangement pathway leads to the metalation of the more acidic C2 position, ultimately forming the thermodynamically more stable classical NHC complex. acs.org This unexpected result highlights a key aspect of the reactivity of 4-iodo-imidazolium salts in the context of NHC synthesis. While the C4-I bond is reactive towards oxidative addition, the resulting C4-metalated species can be kinetically unstable and prone to rearrangement to the more conventional C2-metalated isomer. acs.org

This rearrangement has significant implications for the design of NHC ligands and the synthesis of their metal complexes. It demonstrates that the direct synthesis of C4-bound aNHC complexes from 4-iodo-imidazolium precursors via this route is not straightforward and that the system preferentially diverts to the classical C2-bound isomer.

Advanced Spectroscopic and Crystallographic Characterization of 4 Iodo 1 Methyl 1h Imidazole, Hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of ¹H and ¹³C NMR spectra, detailed information regarding the chemical environment of each proton and carbon atom can be obtained.

The expected signals are:

A singlet for the N-methyl protons (N-CH₃).

Two distinct signals for the imidazole (B134444) ring protons (H-2, H-5). The proton at the C-2 position is typically the most deshielded.

The presence of the HCl salt will lead to protonation of the imidazole ring, and the chemical shifts will be sensitive to the solvent and concentration. chemicalbook.comorgsyn.orgnih.gov

Table 1: Representative ¹H NMR Chemical Shifts for 4-Iodo-1-methyl-1H-imidazole, HCl (Note: These are estimated values based on analogous structures and may vary based on solvent and experimental conditions.)

| Proton | Estimated Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | 3.9 - 4.2 | Singlet |

| H-2 | 8.5 - 9.5 | Singlet |

| H-5 | 7.5 - 8.0 | Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms. The carbon atom attached to the iodine (C-4) is expected to have a significantly different chemical shift compared to the other ring carbons. libretexts.orglibretexts.org The presence of the electron-withdrawing iodine atom generally causes a downfield shift for the directly attached carbon. lookchem.commiamioh.edu

Table 2: Representative ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and may vary based on solvent and experimental conditions.)

| Carbon | Estimated Chemical Shift (ppm) |

| N-CH₃ | 35 - 40 |

| C-2 | 135 - 140 |

| C-4 | 90 - 100 |

| C-5 | 120 - 125 |

To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would show correlations between coupled protons, although in this specific molecule with singlet protons, its utility might be limited to confirming the absence of proton-proton coupling. An HSQC spectrum is more crucial as it correlates each proton signal with its directly attached carbon atom, providing unambiguous assignment of both ¹H and ¹³C signals.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C=N, and C-N stretching and bending vibrations within the imidazole ring. The presence of the methyl group will also give rise to characteristic C-H stretching and bending modes. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy, being complementary to IR, is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The imidazole ring stretching modes are expected to be strong in the Raman spectrum. cookechem.com

Table 3: Representative Vibrational Frequencies for this compound (Note: These are general ranges for substituted imidazoles and may vary.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C-H stretch (aromatic) | 3100 - 3200 | IR, Raman |

| C-H stretch (aliphatic) | 2900 - 3000 | IR, Raman |

| C=N stretch | 1550 - 1650 | IR, Raman |

| Imidazole ring stretch | 1400 - 1550 | IR, Raman |

| C-N stretch | 1200 - 1300 | IR, Raman |

| C-I stretch | 500 - 600 | IR, Raman |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₄H₆ClIN₂. lookchem.comscbt.com The mass spectrometer will detect the cationic part of the molecule, [C₄H₅IN₂H]⁺.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. tutorchase.com Common fragmentation pathways for imidazolium (B1220033) cations involve the loss of the N-alkyl group and cleavage of the imidazole ring. libretexts.orgmsu.edu The presence of iodine, with its characteristic isotopic pattern, can further aid in the identification of fragments containing this atom.

Table 4: Predicted High-Resolution Mass Spectrometry Data for the Cation of this compound ([C₄H₆IN₂]⁺)

| Ion | Calculated m/z |

| [M]⁺ | 207.9546 |

| [M-CH₃]⁺ | 192.9400 |

| [M-I]⁺ | 81.0451 |

| [C₃H₃N₂]⁺ | 67.0296 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would reveal the three-dimensional arrangement of the 1-methyl-4-iodoimidazolium cation and the chloride anion in the crystal lattice. google.com

Key structural features that would be determined include:

The planarity of the imidazole ring.

The bond lengths of C-I, C-N, and C-C bonds within the cation.

The bond angles defining the geometry of the imidazole ring and the methyl substituent.

The nature of intermolecular interactions, such as hydrogen bonding between the imidazolium protons and the chloride anion, as well as potential halogen bonding involving the iodine atom. The crystal packing is often influenced by these non-covalent interactions. wallonie.benih.gov

Table 5: Representative Crystal Data for an Imidazolium Salt (Note: This is an example for a related imidazolium salt and the data for the title compound may differ.)

| Parameter | Example Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Z | 4 |

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

No crystallographic studies detailing the arrangement of molecules in the crystal lattice of this compound were found. Information regarding the specific hydrogen bonding patterns between the imidazolium cation and the chloride anion, or any potential π-π stacking interactions between the imidazole rings, is not available in the reviewed sources.

Conformational Analysis in the Crystalline State

Similarly, there is a lack of published data concerning the specific conformation of the 4-Iodo-1-methyl-1H-imidazole cation within the crystal structure. This includes details on bond angles, bond lengths, and the orientation of the methyl and iodo substituents relative to the imidazole ring in the solid state.

Without primary crystallographic data, a scientifically accurate and detailed analysis as per the requested outline cannot be provided.

Computational Chemistry and Theoretical Investigations of 4 Iodo 1 Methyl 1h Imidazole, Hcl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 4-Iodo-1-methyl-1H-imidazole, HCl, DFT calculations can elucidate a wealth of information regarding its geometry, electronic properties, and reactivity.

By performing geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a precise three-dimensional structure of the molecule can be obtained. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Furthermore, DFT allows for the calculation of various electronic properties that are crucial for understanding the molecule's reactivity. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions susceptible to electrophilic and nucleophilic attack. For instance, the nitrogen atoms of the imidazole (B134444) ring are expected to be electron-rich, while the hydrogen attached to the acidic nitrogen and the regions around the iodine and methyl groups will likely be electron-deficient.

Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's chemical reactivity and kinetic stability. niscpr.res.in A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov For this compound, MD simulations can be employed to study its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules.

In an aqueous solution, MD simulations can reveal the solvation structure around the molecule, showing how water molecules orient themselves to interact with the polar and non-polar regions of the solute. uobaghdad.edu.iquobaghdad.edu.iq These simulations can also shed light on the stability of the hydrochloride salt, tracking the interactions between the protonated imidazole ring and the chloride anion.

Conformational analysis through MD can explore the rotational freedom of the methyl group and any potential flexibility in the imidazole ring. By simulating the system at different temperatures, it is possible to observe how thermal energy influences the molecular motions and intermolecular interactions. uobaghdad.edu.iq This dynamic perspective is crucial for understanding how the molecule behaves in a real-world environment.

Theoretical Prediction of Spectroscopic Parameters (e.g., GIAO Calculations for NMR Shielding)

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectra is of particular interest for structural elucidation.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a powerful tool for calculating NMR chemical shifts. youtube.comimist.ma By computing the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govuncw.edu These theoretical predictions can be invaluable for assigning the peaks in an experimental spectrum to the corresponding atoms in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 138.5 |

| C4 | - | 95.2 |

| C5 | 7.8 | 125.1 |

| N1-CH₃ | 3.9 | 35.8 |

| N3-H | 13.5 | - |

Note: The chemical shifts are referenced to a standard (e.g., TMS) and are influenced by the solvent and the presence of the HCl counter-ion.

Computational Studies on Reaction Mechanisms and Energetic Pathways

Theoretical calculations are instrumental in unraveling the intricate details of chemical reactions. For this compound, computational studies can be used to investigate the mechanisms and energetics of its formation and subsequent reactions. For example, the iodination of 1-methylimidazole (B24206) can be studied to understand the regioselectivity and the transition states involved in the formation of the 4-iodo product.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state structures and calculate the activation energies. researchgate.net This information is crucial for understanding the reaction kinetics and predicting the feasibility of a particular reaction pathway. For instance, the mechanism of a potential nucleophilic substitution at the C4 position could be explored, determining whether it proceeds via an SNAr or another mechanism.

In Silico Evaluation of Bioisosteric Potential and Structure-Activity Relationships

In the realm of medicinal chemistry, computational methods are extensively used to assess the potential of a molecule as a drug candidate. The concept of bioisosterism, where one functional group is replaced by another with similar biological activity, is a key strategy in drug design. researchgate.netnih.gov

For this compound, in silico studies can evaluate the effect of replacing the iodine atom with other halogens or functional groups. By calculating various molecular descriptors (e.g., size, shape, polarity, lipophilicity), it is possible to assess the similarity of the parent compound to its bioisosteric analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govmdpi.com By developing a QSAR model for a class of imidazole-containing compounds, it would be possible to predict the potential biological activity of this compound and guide the synthesis of more potent analogues. tandfonline.commdpi.com These in silico evaluations can significantly accelerate the drug discovery process by prioritizing the most promising candidates for experimental testing. frontiersin.orgnih.govresearchgate.net

Applications in Organic Synthesis and Catalysis

Role as a Catalyst or Co-catalyst in Organic Reactions

Brønsted Acid Catalysis Mediated by the Imidazole (B134444) Nitrogen

The hydrochloride salt of 4-Iodo-1-methyl-1H-imidazole inherently possesses a protonated imidazolium (B1220033) cation. This protonated nitrogen imparts Brønsted acidity to the molecule. Imidazolium-based ionic liquids and salts are known to act as Brønsted acid catalysts in a variety of organic transformations. epa.govlam.edu.ly The acidity of the imidazolium proton can be tuned by the substituents on the imidazole ring.

The catalytic cycle in a hypothetical Brønsted acid-catalyzed reaction would involve the protonation of a substrate by the 4-Iodo-1-methyl-1H-imidazolium ion, thereby activating the substrate for subsequent reaction. After the reaction, the proton is returned to the imidazole nitrogen, regenerating the catalyst. The presence of the electron-withdrawing iodine atom at the 4-position could potentially influence the pKa of the imidazolium proton, thereby modulating its catalytic activity.

Table 1: Comparison of Acidity in Imidazolium Salts (This table is illustrative and based on general chemical principles, as direct comparative pKa data for the specific compound is not readily available in the searched literature.)

| Imidazolium Cation | Substituents | Expected Relative Brønsted Acidity |

| 1,3-Dimethylimidazolium | Two methyl groups | Baseline |

| 1-Butyl-3-methylimidazolium | Butyl and methyl groups | Similar to baseline |

| 4-Iodo-1-methyl-1H-imidazolium | Iodo and methyl groups | Potentially higher due to inductive effect of iodine |

| 1-H-imidazolium | Unsubstituted | Higher than N-alkylated analogs |

Applications in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, is a rapidly growing field. Imidazole and its derivatives are known to be effective organocatalysts in various reactions. nih.gov For instance, imidazolium salts can act as organocatalysts for electrophilic substitution reactions. nih.gov

In the context of 4-Iodo-1-methyl-1H-imidazole, HCl, its potential as an organocatalyst could be explored in reactions such as:

Acyl transfer reactions: The imidazole moiety can act as a nucleophilic catalyst.

Michael additions: The Brønsted acidity of the imidazolium salt could activate electrophiles.

Halogen bonding catalysis: The iodine atom on the imidazole ring introduces the possibility of halogen bonding interactions, a non-covalent interaction that has been increasingly utilized in organocatalysis. acs.org The electrophilic region on the iodine atom can interact with a Lewis basic site on a substrate, activating it for a reaction.

Contribution to the Development of Novel Synthetic Methodologies Employing Halogenated Imidazoles

The presence of an iodo-substituent on the imidazole ring of this compound makes it a valuable building block for the development of new synthetic methods. Halogenated imidazoles are important precursors for a variety of functionalized imidazole derivatives, which can then be utilized as ligands for metal catalysts or as organocatalysts themselves.

For example, the iodine atom can be readily displaced or participate in cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of functional groups at the 4-position of the imidazole ring. The development of efficient protocols for such transformations using 4-Iodo-1-methyl-1H-imidazole as a starting material would contribute significantly to the synthetic chemist's toolbox for creating novel catalysts and biologically active molecules.

A study on the synthesis of 4-iodoimidazole-ribonucleoside using a biocatalyzed whole-cell approach highlights the utility of the 4-iodoimidazole (B15931) scaffold in generating more complex molecules. researchgate.net While not a direct catalytic application of the starting material, it underscores the importance of halogenated imidazoles in developing new synthetic routes.

Table 2: Potential Synthetic Transformations of 4-Iodo-1-methyl-1H-imidazole

| Reaction Type | Reagents | Potential Product | Application of Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 4-Aryl-1-methyl-1H-imidazole | Ligand for catalysis, pharmaceutical intermediate |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 4-Alkynyl-1-methyl-1H-imidazole | Electronic materials, bioactive molecules |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | 4-Amino-1-methyl-1H-imidazole | Precursor for catalysts and pharmaceuticals |

| Lithiation-Substitution | Organolithium reagent, Electrophile | 4-Substituted-1-methyl-1H-imidazole | Diverse functionalized imidazoles |

Applications in Materials Science and Engineering

Integration into Advanced Functional Materials

The integration of 4-Iodo-1-methyl-1H-imidazole, HCl into advanced materials leverages its properties as a heterocyclic organic molecule containing both iodine and a methyl-substituted imidazole (B134444) ring. These features allow it to interact in unique ways at the interfaces of organic and inorganic components.

Organic-inorganic hybrid materials combine the properties of both organic and inorganic components, often leading to synergistic effects and novel functionalities. 4-Iodo-1-methyl-1H-imidazole and its derivatives are utilized as additives or passivating agents in the synthesis of these hybrids, most prominently in metal-halide perovskites.

In this context, the imidazole-based molecule is typically introduced into a precursor solution containing the inorganic metal halides (e.g., lead iodide) and the organic cations (e.g., methylammonium (B1206745) iodide) before the formation of the perovskite thin film. The imidazole ring, with its lone pair of electrons on the nitrogen atoms, can act as a Lewis base, coordinating with uncoordinated metal ions (like Pb²⁺), which are common Lewis acid defect sites in the perovskite crystal structure. nih.govnih.gov This interaction helps to stabilize the material and reduce electronic trap states that can hinder device performance. The synthesis process involves carefully controlling the concentration of the additive to optimize the final material's properties without disrupting the primary crystal lattice. mdpi.com

Specific Role in Perovskite Solar Cell Technology

The most well-documented and impactful application of imidazole derivatives like 4-iodo-1H-imidazole is in the field of perovskite solar cell technology. These compounds have been identified as highly effective passivation agents that address some of the primary challenges limiting PSC efficiency and long-term stability.

Defects in perovskite films, such as uncoordinated lead ions (Pb²⁺) and iodide vacancies (I⁻), create energy traps that lead to non-radiative recombination of charge carriers, which is a major source of voltage loss in PSCs. mdpi.comrsc.org Imidazole-based molecules like 4-iodo-1H-imidazole are introduced to passivate these defects. rsc.org

The passivation mechanism involves a Lewis acid-base interaction. The nitrogen atoms in the imidazole ring possess lone-pair electrons, allowing them to act as Lewis bases and donate electron density to the electron-deficient, uncoordinated Pb²⁺ ions (Lewis acids) at the perovskite crystal surface or grain boundaries. nih.govnih.gov This coordination effectively neutralizes the Pb²⁺-related defects. Furthermore, the iodide from the 4-iodo-1H-imidazole can help to fill iodide vacancies, further reducing defect density. By forming these adducts, the molecule passivates the electronic traps, suppressing non-radiative recombination and enabling more efficient charge extraction. mdpi.comrsc.org

The introduction of additives like 4-iodo-1H-imidazole into the perovskite precursor solution can significantly influence the crystallization process of the perovskite film. Research indicates that these small organic molecules can modulate crystal growth, leading to a more uniform and higher-quality film morphology. rsc.org

Specifically, the use of 4-iodo-1H-imidazole has been shown to reduce the formation of pinholes, which are microscopic defects in the film that can cause short-circuits and degrade device performance. rsc.org The additive can also lead to the formation of larger perovskite grains. mdpi.com A film with larger, more well-ordered crystals generally has fewer grain boundaries, which are a common source of defects and charge carrier recombination. This improved film quality is crucial for fabricating highly efficient and stable solar cells.

The most significant outcome of using 4-iodo-1H-imidazole and related compounds in perovskite solar cells is the substantial improvement in key photovoltaic performance metrics. The passivation of defects directly reduces non-radiative recombination, which in turn minimizes the open-circuit voltage (V_OC) deficit—the difference between the theoretical maximum V_OC and the actual measured value. rsc.org

| Device Configuration | Open-Circuit Voltage (V_OC) | Power Conversion Efficiency (PCE) |

|---|---|---|

| Control Device | 1.085 V | 17.87% |

| Device with 4-Iodo-1H-imidazole | 1.209 V | 21.68% |

| Device Configuration | Power Conversion Efficiency (PCE) |

|---|---|

| Control Device | 16.49% |

| Device with THI* Additive | 18.97% |

*THI: 4-(trifluoromethyl)-1H-imidazole, an imidazole derivative studied for defect passivation.

Applications in Biomedical and Pharmaceutical Research

4-Iodo-1-methyl-1H-imidazole, HCl as a Crucial Building Block in Drug Discovery Pipelines

The utility of this compound in drug discovery is anchored in its role as a versatile synthetic intermediate. The imidazole (B134444) moiety is a core component of many biologically active molecules, and the specific substitution pattern of this compound offers distinct advantages for creating diverse chemical libraries and optimizing lead compounds.

The imidazole ring is a crucial component in the structure of ligands for various biological targets, including histamine (B1213489) receptors. uni.lu The presence of the iodine atom on the 4-Iodo-1-methyl-1H-imidazole scaffold allows for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki and Sonogashira couplings. These reactions enable the straightforward introduction of diverse functional groups, facilitating the rapid synthesis of novel imidazole derivatives.

Research has shown that related iodinated imidazoles serve as critical intermediates in the development of targeted therapeutics. For instance, 1-(5-iodo-1H-imidazol-4-yl)pent-4-en-1-one, derived from 4,5-diiodoimidazole, was a key intermediate in a drug discovery project focused on creating irreversible methionine aminopeptidase (B13392206) 2 (MetAP2) inhibitors. chemicalbook.com This highlights how the iodo-imidazole framework is instrumental in building complex molecules designed to interact with specific enzyme targets. chemicalbook.com Furthermore, substituted imidazoles are being explored for their potential to generate new molecules with improved potency and efficacy against a variety of diseases, demonstrating the broad applicability of this chemical class. researchgate.net

The methyl and iodine groups on this compound are not merely synthetic handles; they are key modulators of biological activity. The introduction of a single methyl group can lead to a profound and sometimes unexpected increase in the potency of a drug candidate, a phenomenon famously known as the "Magic Methyl" effect. mdpi.com

This effect arises from several factors. A methyl group can improve a molecule's binding affinity by fitting into a hydrophobic pocket within a target protein, which reduces the energetic penalty of desolvation. mdpi.com It can also influence the molecule's conformation, locking it into a more bioactive shape. Furthermore, methylation can enhance pharmacokinetic properties by blocking sites of metabolic degradation or improving solubility. Current time information in Bangalore, IN.nih.gov The strategic placement of a methyl group, as seen in 4-Iodo-1-methyl-1H-imidazole, provides a direct route to harness this powerful effect in drug design. nih.govjchr.orgnih.gov The iodine atom, besides being a reactive site for further synthesis, also increases the molecule's lipophilicity and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to a biological target.

Table 1: The "Magic Methyl" Effect in Drug Design

| Parameter | Influence of Methyl Group Addition |

|---|---|

| Potency & Binding Affinity | Can increase significantly (e.g., up to 2000-fold) by optimizing fit in hydrophobic pockets and reducing the free energy of desolvation. mdpi.comjchr.org |

| Selectivity | May improve selectivity for the target receptor over off-target sites. Current time information in Bangalore, IN. |

| Metabolic Stability | Can block metabolically vulnerable positions, increasing the drug's half-life. mdpi.com |

| Physicochemical Properties | Can favorably modulate solubility and other key properties. Current time information in Bangalore, IN. |

Precursor for Radiopharmaceuticals in Biomedical Imaging (e.g., Positron Emission Tomography (PET) Tracers for Enzyme Mapping)

The field of molecular imaging relies on tracer molecules that can visualize and quantify biological processes in living organisms. Positron Emission Tomography (PET) is a highly sensitive imaging technique that uses molecules labeled with positron-emitting radioisotopes. 4-Iodo-1-methyl-1H-imidazole is a valuable precursor in this area, specifically for the synthesis of PET tracers designed for imaging enzymes in the brain. nih.gov The iodine atom can be replaced with a radioactive isotope, such as Iodine-124 or Fluorine-18 (via a multi-step synthesis), to create a radiolabeled version of a biologically active molecule. These tracers allow researchers to non-invasively map the distribution and activity of specific enzymes, providing critical insights into neurological diseases and the effects of new drugs.

Role in Ligand Design for Targeted Drug-Target Interactions

Effective drug design requires the creation of ligands that bind with high affinity and specificity to their intended biological targets. The this compound scaffold provides an excellent starting point for this process. The imidazole ring itself is a well-known pharmacophore that can mimic the side chain of the amino acid histidine, enabling it to interact with a wide range of proteins through hydrogen bonding and metal coordination. uni.lu

The combination of the methyl and iodo groups allows for fine-tuning of the ligand's properties. As previously mentioned, the "magic methyl" group can enhance binding affinity, while the iodine atom serves as a versatile anchor point for introducing other chemical groups through cross-coupling reactions. chemicalbook.commdpi.com This modularity allows medicinal chemists to systematically explore the chemical space around the imidazole core, optimizing interactions with the target protein to maximize potency and selectivity. This approach was successfully used in designing MetAP2 inhibitors, where the iodo-imidazole intermediate was key to building a library of compounds to probe the enzyme's active site. chemicalbook.com

Development of New Therapeutic Agents with Imidazole Cores

The imidazole core is a cornerstone in the development of numerous therapeutic agents due to its favorable pharmacological properties, including excellent bioavailability and tissue penetration. nih.gov

The imidazole ring is the defining feature of the "azole" class of antifungal drugs, which includes well-known agents like ketoconazole (B1673606) and miconazole. nih.govtandfonline.com These drugs function by inhibiting the enzyme 14α-demethylase, which is essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. mdpi.comtandfonline.com Disruption of ergosterol production compromises the integrity of the membrane, leading to fungal cell death. mdpi.com

Given the proven success of the imidazole scaffold, there is continuous research into developing new derivatives with improved efficacy and a broader spectrum of activity. jchr.orgtandfonline.com In this context, 4-Iodo-1H-imidazole, the parent compound of the title chemical, is considered a crucial intermediate in the synthesis of novel antifungal and antimicrobial agents. chemimpex.com Its structure provides a validated pharmacophore (the imidazole ring) and a reactive handle (the iodine atom) for creating the next generation of antimicrobial therapeutics. chemimpex.com Research into 1-alkyl-3-methylimidazolium derivatives has further shown that modifying the substituents on the imidazole ring is a key strategy for optimizing antibacterial and antifungal activity. researchgate.net

Enzyme Inhibitor Design

The imidazole scaffold is a common motif in many biologically active compounds, and its derivatives are frequently explored in the design of enzyme inhibitors. The iodo-substituted variant, 4-Iodo-1-methyl-1H-imidazole, provides a key synthetic handle for creating targeted inhibitors.

Methionine Aminopeptidase 2 (MetAP2) Inhibition:

Research into novel therapeutics has identified iodo-imidazole derivatives as crucial intermediates in the development of inhibitors for Methionine Aminopeptidase 2 (MetAP2). MetAP2 is an enzyme that plays a significant role in the growth of new blood vessels (angiogenesis), making it an important target for cancer therapies.

In one drug discovery program, a closely related compound, 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one, was synthesized as a key intermediate. orgsyn.org This compound served as the foundation for creating a library of epoxyimidazoles, which were investigated as first-generation irreversible MetAP2 inhibitors. orgsyn.org These synthetic molecules were designed to mimic the action of ovalicin, a natural product known to inhibit MetAP2. orgsyn.org The iodo-imidazole core was essential for the subsequent chemical modifications, such as Heck reactions, that led to the final inhibitor candidates. orgsyn.org

SARS-CoV-2 3CL Pro Inhibition:

The 3C-like protease (3CLpro) is a critical enzyme for the replication of the SARS-CoV-2 virus, making it a prime target for antiviral drug development. nih.gov While numerous inhibitors targeting 3CLpro have been developed, many of which are peptidic in nature, the direct use of 4-Iodo-1-methyl-1H-imidazole as a core component in widely reported inhibitors is not extensively documented in current literature. nih.govacs.org

However, the fundamental imidazole structure is relevant. For instance, 1-methyl-1H-imidazole (the non-iodinated parent compound) has been used in the synthesis of potent SARS-CoV-2 3CLpro inhibitors like CMX990. acs.org This indicates that the methylated imidazole scaffold is compatible with the binding requirements of the enzyme's active site. The iodo-substituted version offers a potential advantage for synthesizing derivatives through cross-coupling reactions, allowing for the exploration of new chemical space in the design of noncovalent or covalent 3CLpro inhibitors. nih.gov

Modulation of Specific Biological Pathways

Beyond specific enzyme inhibition, 4-Iodo-1-methyl-1H-imidazole and its derivatives are utilized in broader biochemical research to understand and modulate biological pathways. chemimpex.com The compound's ability to be incorporated into larger molecules allows for the creation of probes and agents that can interact with various biological targets. chemimpex.com

One significant application is in the field of neuroscience and medical imaging. The non-hydrochloride form, 4-Iodo-1-methylimidazole, is a known chemical reagent used in the synthesis of Positron Emission Tomography (PET) tracers. These tracers are designed for imaging enzymes within the brain, providing a non-invasive method to study neurological pathways and the distribution and activity of specific enzymes in living subjects.

Strategies for Late-Stage Functionalization in Pharmaceutical Synthesis

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing chemical modifications to a complex molecule in the final steps of its synthesis. nih.gov This approach allows for the rapid generation of a diverse library of analogues from a common intermediate, which can significantly accelerate the optimization of lead compounds. nih.gov

The chemical structure of this compound makes it an ideal substrate for LSF. The carbon-iodine bond is relatively weak and highly susceptible to a variety of metal-catalyzed cross-coupling reactions. This reactivity offers a distinct advantage in medicinal chemistry.

Key LSF Reactions include:

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, allowing the introduction of aryl or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing a wide range of amino groups.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

By using 4-Iodo-1-methyl-1H-imidazole as a building block, medicinal chemists can synthesize a core structure and then, in the final steps, use these LSF reactions to append various functional groups at the 4-position of the imidazole ring. This strategy enables the systematic exploration of how different substituents impact the compound's potency, selectivity, and pharmacokinetic properties. The ability to quickly diversify a lead compound makes this iodo-imidazole a valuable tool for efficiently navigating the complex landscape of drug development. nih.govrsc.org

Conclusion and Future Research Perspectives

Synthesis of Current Research Landscape and Key Achievements